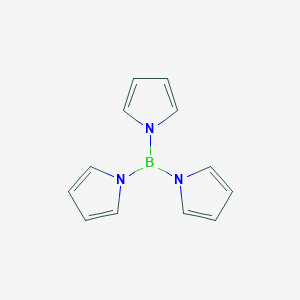
tri(pyrrol-1-yl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tri(pyrrol-1-yl)borane, is an organoboron compound where a boron atom is bonded to three pyrrole groups Organoboron compounds are known for their versatility in organic synthesis, particularly in hydroboration reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of borane, tripyrrol-1-yl-, typically involves the reaction of boron trihalides with pyrrole under controlled conditions. One common method is the reaction of boron trichloride with pyrrole in the presence of a base, such as triethylamine, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of borane, tripyrrol-1-yl-, may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: tri(pyrrol-1-yl)borane, can undergo oxidation reactions to form boron-oxygen compounds.
Reduction: It can be reduced to form boron-hydride species.
Substitution: The pyrrole groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Boron-oxygen compounds.
Reduction: Boron-hydride species.
Substitution: Halogenated borane derivatives.
Wissenschaftliche Forschungsanwendungen
tri(pyrrol-1-yl)borane, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydroboration reactions.
Medicine: Investigated for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Wirkmechanismus
The mechanism of action of borane, tripyrrol-1-yl-, involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various organic reactions. In biological systems, its mechanism may involve interactions with cellular components, leading to therapeutic effects such as in BNCT.
Vergleich Mit ähnlichen Verbindungen
Borane, triphenyl-: Another organoboron compound with three phenyl groups instead of pyrrole.
Borane, triethyl-: Contains three ethyl groups bonded to boron.
Borane, trimethyl-: Contains three methyl groups bonded to boron.
Uniqueness: tri(pyrrol-1-yl)borane, is unique due to the presence of pyrrole groups, which impart distinct electronic and steric properties compared to other organoboron compounds. This uniqueness makes it particularly useful in specific synthetic applications and research areas.
Eigenschaften
CAS-Nummer |
18899-90-6 |
|---|---|
Molekularformel |
C12H12BN3 |
Molekulargewicht |
209.06 g/mol |
IUPAC-Name |
tri(pyrrol-1-yl)borane |
InChI |
InChI=1S/C12H12BN3/c1-2-8-14(7-1)13(15-9-3-4-10-15)16-11-5-6-12-16/h1-12H |
InChI-Schlüssel |
WPXPRWWEZJWDJT-UHFFFAOYSA-N |
SMILES |
B(N1C=CC=C1)(N2C=CC=C2)N3C=CC=C3 |
Kanonische SMILES |
B(N1C=CC=C1)(N2C=CC=C2)N3C=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















